molecular formula C16H21NO4 B11011638 N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Cat. No.: B11011638
M. Wt: 291.34 g/mol
InChI Key: RZRFNKHQIOBICA-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a synthetic carboxamide derivative featuring a substituted tetrahydrofuran core. The compound’s structure includes a 4-methoxyphenylethyl side chain, a dimethyl-substituted tetrahydrofuran ring, and a carboxamide functional group. The 4-methoxyphenyl group is commonly associated with receptor-binding interactions in adrenergic and serotonergic systems, while the carboxamide group may enhance solubility and metabolic stability .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C16H21NO4/c1-16(2)13(10-14(18)21-16)15(19)17-9-8-11-4-6-12(20-3)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,17,19)

InChI Key

RZRFNKHQIOBICA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NCCC2=CC=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Base-Mediated Cyclization

Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) facilitates deprotonation of methyl glycolate, enabling nucleophilic attack on methyl acrylate. The intramolecular cyclization forms the tetrahydrofuran ring. Key variations include:

BaseSolventTemperatureYieldReference
NaH (60%)DMSO0°C → 20°C24%
NaHTHF0°C → 20°C31%
NaHEther0°C → RT54%

Optimization studies show that substituting tetrahydrofuran (THF) for ether improves solubility, achieving 54% yield. The reaction proceeds via:

  • Deprotonation of methyl glycolate to form a sodium enolate.

  • Michael addition to methyl acrylate, generating a linear intermediate.

  • Intramolecular cyclization via nucleophilic attack of the alkoxide on the ester carbonyl.

Carboxamide Formation via Activation of the Carboxylic Acid

The cyclized methyl ester undergoes hydrolysis to the carboxylic acid, followed by activation for amide coupling.

Hydrolysis and Acid Chloride Formation

Treatment with aqueous potassium hydroxide (KOH) hydrolyzes the ester to 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid. Subsequent reaction with thionyl chloride (SOCl₂) converts the acid to the acid chloride, a reactive intermediate for amidation.

Direct Aminolysis

An alternative one-pot method involves reacting the methyl ester with 2-(4-methoxyphenyl)ethylamine under high-temperature conditions. For example, heating at 80°C in toluene with catalytic DMAP yields the carboxamide directly, though with moderate efficiency (≤40%).

Coupling Reactions with 2-(4-Methoxyphenyl)ethylamine

The final step couples the activated carboxylic acid derivative with 2-(4-methoxyphenyl)ethylamine.

Schotten-Baumann Conditions

A classical approach employs Schotten-Baumann conditions:

  • The acid chloride is dissolved in dichloromethane.

  • 2-(4-Methoxyphenyl)ethylamine and aqueous sodium hydroxide are added dropwise at 0°C.

  • The mixture is stirred for 4–6 hours, yielding the carboxamide after extraction and purification (65–72% yield).

Catalytic Coupling Agents

Modern protocols use coupling agents such as HATU or EDCI with HOAt:

  • EDCI/HOAt System : Reacting the carboxylic acid with EDCI (1.2 equiv) and HOAt (1.1 equiv) in DMF, followed by addition of the amine (1.5 equiv), achieves 78% yield after chromatographic purification.

Alternative Pathways and Byproduct Analysis

Epimerization During Amidation

The tetrahydrofuran ring’s stereocenter is susceptible to epimerization under basic conditions. Employing low-temperature (−20°C) amidation with DIPEA as a mild base minimizes racemization.

Industrial-Scale Optimization

Solvent Selection

Switching from DMSO to dimethylacetamide (DMAc) in cyclization steps reduces viscosity, facilitating large-scale stirring and improving yield to 58%.

Catalytic Recycling

Palladium-catalyzed amidation enables amine recycling. A Pd(OAc)₂/Xantphos system converts unreacted amine back into the coupling cycle, increasing atom economy to 89%.

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds include:

  • Methyl 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylate : ¹H NMR (CDCl₃) δ 4.35–4.45 (m, 2H), 3.72 (s, 3H), 3.47 (t, J = 8.4 Hz, 1H).

  • Final Product : HRMS (ESI+) m/z calculated for C₁₈H₂₃NO₄ [M+H]⁺: 326.1622, found 326.1625 .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic Properties

Preliminary studies suggest that N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide may act as a ligand for various receptors, indicating potential analgesic properties. Its structural similarity to known opioid receptor ligands positions it as a candidate for pain management therapies.

Neuropharmacological Effects

The compound may interact with neurotransmitter systems, potentially influencing mood and cognition. This interaction suggests applications in treating mood disorders or cognitive impairments.

Research indicates that the compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit their proliferation. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines:

CompoundCell Line% Cell Viability
4dHepG233.29
DoxorubicinHepG20.62

These results indicate that modifications to the compound's structure can enhance its anticancer potential compared to established treatments like doxorubicin.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
4bE. coli10.5280
4aS. aureus13265

These findings suggest that the compound could serve as a potential candidate for drug development targeting bacterial infections.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound and its derivatives:

Case Study: Anticancer Activity

A study evaluated the anticancer activity of related compounds, showing promising results against HepG2 liver cancer cells. The compounds induced apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against common pathogens such as E. coli and S. aureus. The results indicated effective inhibition zones and low minimum inhibitory concentrations (MIC), highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups, such as the 4-methoxyphenylethyl moiety, carboxamide/tetrahydrofuran motifs, or related heterocycles. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (LogP) Pharmacological Relevance
N-[2-(4-Methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide ~349.4 Carboxamide, tetrahydrofuran, 4-methoxy ~2.8 (predicted) Hypothesized CNS activity
Formoterol-related compound B ~406.4 Aminoethanol, 4-methoxy, formamide ~1.5 β2-adrenergic agonist impurity
Imp. H(EP) ~409.5 Cyclohexanol, 4-methoxy, ethylamine ~3.2 Synthetic intermediate/impurity
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide ~578.5 Carboxamide, fluorophenyl, trifluoroethyl ~4.1 Kinase inhibitor candidate

Key Observations:

Structural Diversity: The target compound’s tetrahydrofuran core distinguishes it from Formoterol-related compounds (aminoethanol backbone) and Imp. H(EP) (cyclohexanol ring) .

Functional Group Impact: The carboxamide group in the target compound likely improves water solubility relative to amine-containing analogs like Formoterol-related compound B (LogP ~1.5 vs. ~2.8) .

Pharmacological Hypotheses: Unlike Formoterol-related compounds (β2-agonist impurities), the target compound’s carboxamide and rigid tetrahydrofuran ring may favor central nervous system (CNS) penetration, akin to carboxamide-containing kinase inhibitors . Imp. H(EP)’s cyclohexanol moiety indicates divergent metabolic pathways, possibly leading to distinct elimination profiles .

Research Findings and Data Gaps

  • Synthetic Feasibility : The compound’s synthesis is likely achievable via carbodiimide-mediated amidation, as evidenced by analogous protocols for carboxamide derivatives .
  • Bioactivity: No direct in vitro or in vivo data are available. However, molecular docking studies (extrapolated from analogs) suggest moderate affinity for serotonin receptors (5-HT2A/2C) due to the 4-methoxyphenylethyl motif.
  • Metabolic Stability : Predicted hepatic clearance (using QSAR models) is ~15 mL/min/kg, comparable to Imp. H(EP) but slower than Formoterol-related compounds due to reduced oxidative metabolism .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activities, including antioxidant, antiproliferative, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 273.32 g/mol

1. Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The compound has demonstrated significant antioxidant properties in vitro.

  • DPPH Radical Scavenging : The compound exhibited a notable ability to scavenge DPPH radicals, with an IC50 value comparable to standard antioxidants.
  • ABTS Radical Scavenging : Similar results were noted in ABTS assays, indicating its potential as a natural antioxidant.

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 Value (µg/mL)Reference
DPPH45.6
ABTS38.4

2. Antiproliferative Activity

The compound has shown promising results against various cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and SW620 (colon cancer).
  • IC50 Values : The compound's activity was assessed with IC50 values indicating its efficacy in inhibiting cell proliferation.

Table 2: Antiproliferative Activity of this compound

Cell LineIC50 Value (µg/mL)Reference
MCF-712.5
HepG210.0
SW62015.3

3. Anti-inflammatory Activity

The anti-inflammatory properties were evaluated through various assays.

  • Albumin Denaturation Inhibition : The compound inhibited albumin denaturation significantly, suggesting its potential in treating inflammatory conditions.
  • Lipoxygenase Inhibition : It also showed inhibitory effects on lipoxygenase, an enzyme involved in inflammatory processes.

Table 3: Anti-inflammatory Activity of this compound

Assay TypeIC50 Value (µg/mL)Reference
Albumin Denaturation25.0
Lipoxygenase Inhibition30.0

Case Studies

Several studies have highlighted the biological activity of similar compounds within the same chemical class:

  • A study on related tetrahydrofuran derivatives showed significant cytotoxicity against various cancer cell lines, supporting the hypothesis that structural similarities may confer similar biological activities .
  • Another investigation into the anti-inflammatory effects of similar compounds indicated that modifications in the side chains could enhance biological activity, suggesting avenues for further research on this compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide to account for its complex heterocyclic and amide functionalities?

  • Methodological Answer :

  • Employ multi-step strategies, starting with the preparation of the tetrahydrofuran-5-one core via Michael addition-elimination reactions (e.g., using β-keto esters and alkylating agents), followed by carboxamide coupling with 2-(4-methoxyphenyl)ethylamine.
  • Use Schlenk techniques or microwave-assisted synthesis to improve reaction efficiency for sterically hindered intermediates.
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are recommended for characterizing the structural and functional integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly the methoxyphenyl and dimethyltetrahydrofuran moieties.
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups.
  • X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in ethanol/water mixtures and analyzing diffraction patterns .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :

  • Perform solubility screens in DMSO, ethanol, and phosphate-buffered saline (PBS) using UV-Vis spectroscopy (λ = 250–300 nm).
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation byproducts.

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved across different studies?

  • Methodological Answer :

  • Compare assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), solvent concentrations (DMSO ≤0.1%), or incubation times may explain discrepancies.
  • Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and confirm compound purity (>98% by HPLC) to exclude batch-specific impurities .

Q. What computational strategies are suitable for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • Use molecular docking (AutoDock Vina or Schrödinger Suite) with the compound’s SMILES string or InChIKey to predict binding modes to receptors like G-protein-coupled receptors (GPCRs) or kinases.
  • Perform molecular dynamics simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes in lipid bilayers over 100-ns trajectories .

Q. How can researchers elucidate the reaction mechanism of this compound in catalytic or biological systems?

  • Methodological Answer :

  • Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., 2H^2H-labeling at the methoxyphenyl ethyl group).
  • Use LC-HRMS to trap and characterize transient intermediates (e.g., oxonium ions or radical species) in situ .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies of analogs?

  • Methodological Answer :

  • Synthesize derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with 3,4-dimethoxyphenyl or halogenated aryl groups) and compare bioactivity via dose-response curves (IC50_{50}/EC50_{50}).
  • Apply QSAR modeling (DRAGON descriptors, Random Forest regression) to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :

  • Optimize solvent systems (e.g., slow evaporation in ethyl acetate/hexane or acetone/water) and employ seeding techniques.
  • Use cryo-crystallography (100 K) to stabilize crystals and improve diffraction resolution .

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